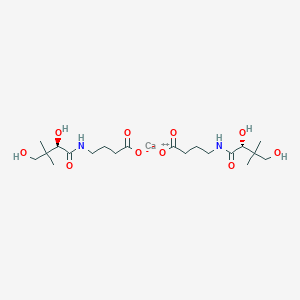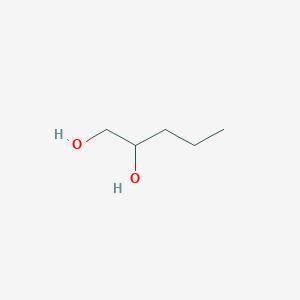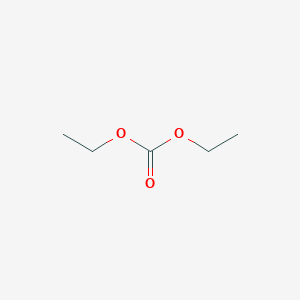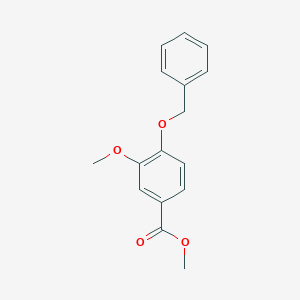
4-(苄氧基)-3-甲氧基苯甲酸甲酯
概述
描述
Methyl 4-(benzyloxy)-3-methoxybenzoate, also known as methyl 4-benzyloxy-3-methoxybenzoate, is an organic compound belonging to the class of aromatic esters. It is a white crystalline solid with a molecular weight of 246.3 g/mol and a melting point of 108-110 °C. It is soluble in methanol, ethanol, and ethyl acetate, and is insoluble in water. Methyl 4-(benzyloxy)-3-methoxybenzoate has a variety of uses in scientific research, including as a reagent in organic synthesis, a substrate in enzyme assays, and a chromogenic reagent.
科学研究应用
神经滋养化合物的合成
4-(苄氧基)-3-甲氧基苯甲酸甲酯: 已被用于合成神经滋养化合物,例如 (-)-塔拉米定 . 神经滋养化合物对于神经生长和修复至关重要,其合成对于开发治疗神经退行性疾病的药物至关重要。
抗真菌应用
该化合物已被用于创造具有显著抗真菌特性的衍生物 . 这些衍生物对多种人类致病真菌菌株表现出希望,这对开发新型抗真菌药物至关重要。
抗氧化剂的合成
该化合物作为合成抗氧化剂的先导化合物 . 抗氧化剂对于保护细胞免受自由基损伤至关重要,它们在预防与氧化应激相关的疾病中发挥作用。
抗菌剂的开发
研究表明,4-(苄氧基)-3-甲氧基苯甲酸甲酯的衍生物表现出抗菌活性 . 这在对抗抗生素耐药菌方面尤其重要。
抗溃疡药物的合成
该化合物的一些衍生物已对其抗溃疡活性进行了评估 . 鉴于溃疡相关疾病的普遍性,这种应用具有重大的治疗潜力。
结核病抑制剂
4-(苄氧基)-3-甲氧基苯甲酸甲酯的衍生物已被研究作为来自结核分枝杆菌的水杨酸合酶的抑制剂。 结核病 . 这是治疗结核病的一种有希望的途径,结核病仍然是世界上最致命的传染病之一。
安全和危害
“Methyl 4-(benzyloxy)-3-methoxybenzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
未来方向
“Methyl 4-(benzyloxy)-3-methoxybenzoate” has potential applications in diverse fields such as optical materials, chemical sensors, polymer stabilizers, corrosion inhibitors, and biological research. It can be used in the synthesis of new compounds or intermediates used in a wide range of research areas .
属性
IUPAC Name |
methyl 3-methoxy-4-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-15-10-13(16(17)19-2)8-9-14(15)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGZHXRPIFVQOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407895 | |
| Record name | Methyl 4-(benzyloxy)-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56441-97-5 | |
| Record name | Methyl 4-(benzyloxy)-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the aromatic rings in Methyl 4-(benzyloxy)-3-methoxybenzoate?
A1: The two aromatic rings in the Methyl 4-(benzyloxy)-3-methoxybenzoate molecule are nearly perpendicular to each other. This arrangement is described by a dihedral angle of 85.81° between the rings. []
Q2: How do the molecules of Methyl 4-(benzyloxy)-3-methoxybenzoate arrange themselves in the solid state?
A2: The crystal structure of Methyl 4-(benzyloxy)-3-methoxybenzoate reveals that the molecules are linked together in chains along the b-axis by C—H⋯O hydrogen bonds. These chains are further connected by C—H⋯π interactions, resulting in the formation of two-dimensional networks parallel to the (102) plane. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile](/img/structure/B41816.png)
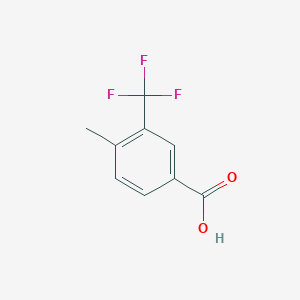
![Methyl 3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate](/img/structure/B41818.png)
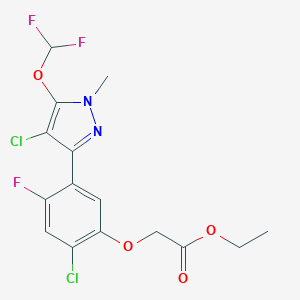



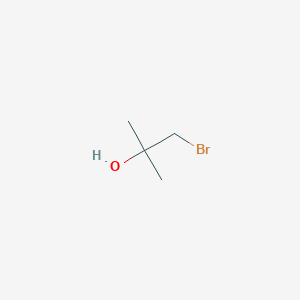
![5-Azaspiro[2.4]heptane](/img/structure/B41849.png)
